N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]benzamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO5/c26-22(16-10-11-19-20(14-16)29-13-12-28-19)23-21(17-8-4-5-9-18(17)30-23)25-24(27)15-6-2-1-3-7-15/h1-11,14H,12-13H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBAYNHJJSIQGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]benzamide typically involves multiple steps, starting with the preparation of the benzodioxine and benzofuran intermediates. One common method involves the ring-closing metathesis of suitable precursors using a nitro-Grela catalyst, which provides high enantioselectivity . The benzofuran moiety can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The choice of solvents, catalysts, and reaction conditions is critical to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran and benzodioxine rings can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a benzofuran moiety and a benzodioxine derivative. Its molecular formula is , with a molecular weight of approximately 297.31 g/mol. The structural components contribute to its biological activity and interaction with various biological targets.
Pharmacological Applications
1. Anti-inflammatory Properties
Research indicates that derivatives of benzodioxines exhibit significant anti-inflammatory effects. N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]benzamide has been investigated for its ability to modulate inflammatory pathways, particularly through interactions with cannabinoid receptors. These interactions may provide therapeutic benefits in conditions characterized by chronic inflammation, such as arthritis and other autoimmune disorders .
2. Antimicrobial Activity
Benzamide derivatives have shown promise as antimicrobial agents. Studies suggest that this compound may inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics . The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes.
3. Cancer Treatment
Recent investigations into the compound's anticancer properties have revealed its potential as an inhibitor of specific cancer cell lines. The compound's ability to induce apoptosis in cancer cells while sparing normal cells is of particular interest in oncology research . Further studies are necessary to elucidate the exact pathways involved.
Material Science Applications
1. Organic Photovoltaics
The unique electronic properties of this compound make it suitable for applications in organic photovoltaics (OPVs). Its ability to absorb light efficiently and convert it into electrical energy positions it as a promising candidate for enhancing the efficiency of solar cells .
2. Sensors
Due to its chemical stability and reactivity, this compound can be utilized in developing chemical sensors. Its capacity to interact with various analytes makes it valuable for detecting environmental pollutants or biological markers .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
Mechanism of Action
The mechanism by which N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various biochemical processes .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
(a) 3-{5-[(1R,2S)-2-(2,2-Difluoropropanamido)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propoxy]-1H-indazol-1-yl}-N-[(3R)-Oxolan-3-yl]benzamide (Trazpirobenum)
- Key Differences :
- Replaces the benzofuran ring with an indazole group.
- Introduces a tetrahydrofuran (oxolan) substituent and a difluoropropanamido side chain.
- Significance :
(b) N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Key Differences :
- Simpler structure lacking the benzofuran and benzodioxine systems.
- Features a dimethoxyphenethylamine backbone.
- Significance :
(c) NDD-713 and NDD-825 (β1-Adrenoceptor Antagonists)
- Key Differences: Incorporate a cyclopropylmethoxy-methyl-substituted benzodioxin linked to a hydroxypropylamino-ethoxy chain. NDD-825 replaces benzamide with a dihydroisoindolone group.
- Significance: Demonstrates selective β1-adrenoceptor antagonism, emphasizing the role of benzodioxin in cardiovascular targeting .
Pharmacological Targets
Molecular Properties and Bioactivity
| Compound | Molecular Weight | Key Functional Groups | Bioactivity Notes |
|---|---|---|---|
| Target Compound | ~405.4 g/mol | Benzofuran, benzodioxine, benzamide | Potential CNS or anti-inflammatory agent. |
| Trazpirobenum | ~598.5 g/mol | Indazole, difluoropropanamido, oxolan | High selectivity for glucocorticoid receptors. |
| NDD-713 | ~534.6 g/mol | Benzodioxin, cyclopropylmethoxy, hydroxy | β1-Adrenoceptor antagonism (IC50 ~10 nM). |
| Rip-B | ~299.3 g/mol | Dimethoxyphenyl, ethylamide | Catalytic directing group; low bioactivity. |
Patent and Clinical Relevance
- Trazpirobenum : Highlighted in WHO INN lists for anti-inflammatory applications, indicating clinical-stage development .
- NDD-713/NDD-825 : Patented as cardiovascular agents, underscoring the therapeutic value of benzodioxin derivatives .
- Patent EP 2023 : A benzothiophene-benzoxazine derivative (structurally distinct but functionally analogous) is patented for heartworm treatment, suggesting broad parasitological applications for related compounds .
Biological Activity
N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzamide moiety linked to a benzofuran and a benzodioxine structure, which may contribute to its biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance, compounds with similar structures have demonstrated the ability to inhibit cell proliferation in various cancer cell lines.
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 8.78 ± 3.62 | Induces apoptosis via caspase activation |
| Compound B | NCI-H358 (Lung) | 6.68 ± 15 | Inhibits cell cycle progression |
| Compound C | MCF7 (Breast) | 12.5 ± 4.24 | Disrupts microtubule formation |
Studies indicate that these compounds often exhibit higher activity in two-dimensional (2D) assays compared to three-dimensional (3D) cultures, suggesting that the tumor microenvironment may influence their efficacy .
Antimicrobial Activity
In addition to antitumor properties, this compound has shown promising antimicrobial activity against various pathogens.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Pathogen | MIC (µM) | Type of Activity |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 6.12 | Bactericidal |
| Compound E | Escherichia coli | 25 | Bacteriostatic |
The presence of functional groups such as nitro or chloro substituents has been correlated with enhanced antimicrobial activity, indicating that structural modifications can significantly impact efficacy .
Case Study 1: Antitumor Efficacy in Lung Cancer
A study evaluated the effects of a series of benzofuran derivatives on A549 lung cancer cells. The results demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating potent antiproliferative effects. Notably, the presence of a benzodioxine moiety was associated with increased cytotoxicity compared to derivatives lacking this feature.
Case Study 2: Antimicrobial Testing Against Gram-positive and Gram-negative Bacteria
Another investigation assessed the antimicrobial properties of benzamide derivatives against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli using broth microdilution methods. The findings revealed that compounds with a benzodioxine structure exhibited significant antibacterial activity, particularly against S. aureus, suggesting potential therapeutic applications in treating bacterial infections .
Q & A
Q. What are the established synthetic routes for N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]benzamide, and how are reaction conditions optimized?
The compound is synthesized via a two-step process:
- Step 1 : React 2,3-dihydro-1,4-benzodioxin-6-amine with benzofuran-3-carboxylic acid derivatives (e.g., acid chlorides) under dynamic pH control (pH 10) using aqueous Na₂CO₃ to form the intermediate .
- Step 2 : N-substitution is performed using alkyl/aryl halides in DMF with LiH as a catalyst, followed by purification via column chromatography . Optimization involves adjusting solvent polarity, reaction time, and stoichiometric ratios of reagents. For example, DMF enhances solubility, while LiH accelerates nucleophilic substitution .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
Key methods include:
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .
- ¹H NMR : Confirms aromatic proton environments (δ 6.5–8.0 ppm for benzodioxine and benzofuran moieties) and substituent integration .
- Mass spectrometry (EIMS) : Validates molecular weight (C₁₇H₁₃NO₄, m/z 295.29) .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
While specific toxicity data for this compound is limited, related benzodioxine derivatives exhibit hazards such as skin/eye irritation and environmental toxicity . Standard precautions include:
- Use of PPE (gloves, goggles).
- Storage in airtight containers under inert gas (N₂/Ar) at 2–8°C .
- Disposal via incineration to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antibacterial vs. enzyme inhibition efficacy)?
Contradictions may arise from assay variability (e.g., bacterial strain specificity) or impurities in synthesized batches. Mitigation strategies include:
- Replication : Conduct assays under standardized conditions (e.g., MIC protocols for antibacterial tests ).
- Orthogonal validation : Use alternative methods (e.g., isothermal titration calorimetry for enzyme binding affinity) .
- Purity assessment : Employ HPLC-UV/LC-MS to verify compound integrity (>95% purity) .
Q. What methodologies are effective for probing the enzyme inhibition mechanism of this compound?
- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots using lipoxygenase or acetylcholinesterase .
- Molecular docking : Predict binding interactions with enzyme active sites (e.g., benzofuran moiety targeting hydrophobic pockets) .
- X-ray crystallography : Resolve co-crystal structures to identify critical hydrogen bonds or π-π stacking interactions .
Q. How can the synthesis yield and purity of this compound be enhanced for large-scale research applications?
- Catalyst screening : Replace LiH with milder bases (e.g., K₂CO₃) to reduce side reactions .
- Solvent optimization : Use polar aprotic solvents (e.g., THF) to improve intermediate stability .
- Flow chemistry : Implement continuous-flow systems for precise temperature/pH control during amide bond formation .
Q. What advanced structural characterization techniques are recommended for analyzing polymorphic forms or stereoisomers?
- Single-crystal X-ray diffraction : Resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding in sulfonamide analogs ).
- Solid-state NMR : Differentiate polymorphs based on ¹³C chemical shifts .
- Thermogravimetric analysis (TGA) : Assess thermal stability and hydrate/solvate formation .
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Substituent variation : Synthesize analogs with electron-withdrawing groups (e.g., -NO₂) at the benzamide para-position to enhance enzyme binding .
- Bioisosteric replacement : Replace the benzodioxine ring with a dihydroquinoline scaffold to modulate lipophilicity .
- Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using 3D-QSAR models .
Methodological Resources
- Spectral data interpretation : Refer to Pharmaceutical Chemistry Journal (2017) for IR/NMR benchmarks .
- Crystallography protocols : Follow Acta Crystallographica Section E (2012) for sulfonamide structural analysis .
- Enzyme assay design : Adapt lipoxygenase inhibition protocols from antibacterial studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
